N-Ethyl-N'-undecylthiourea
Description
N-Ethyl-N’-undecylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound has an ethyl group attached to one nitrogen atom and an undecyl group attached to the other nitrogen atom. Thioureas are known for their diverse chemical properties and applications in various fields.
Properties
CAS No. |
62552-37-8 |
|---|---|
Molecular Formula |
C14H30N2S |
Molecular Weight |
258.47 g/mol |
IUPAC Name |
1-ethyl-3-undecylthiourea |
InChI |
InChI=1S/C14H30N2S/c1-3-5-6-7-8-9-10-11-12-13-16-14(17)15-4-2/h3-13H2,1-2H3,(H2,15,16,17) |
InChI Key |
VPAOLSPWEHXKML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=S)NCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-N’-undecylthiourea can be synthesized through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of ethylamine with undecyl isocyanate in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of N-Ethyl-N’-undecylthiourea can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale filtration and distillation techniques .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-undecylthiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines and other derivatives.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various substituted thioureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted thioureas with various functional groups.
Scientific Research Applications
N-Ethyl-N’-undecylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N’-undecylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The undecyl group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-undecylthiourea
- N-Ethyl-N’-dodecylthiourea
- N-Propyl-N’-undecylthiourea
Uniqueness
N-Ethyl-N’-undecylthiourea is unique due to its specific combination of ethyl and undecyl groups, which confer distinct chemical and physical properties. The ethyl group provides moderate steric hindrance, while the undecyl group enhances lipophilicity and hydrophobic interactions. This combination makes it particularly useful in applications requiring specific solubility and reactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
